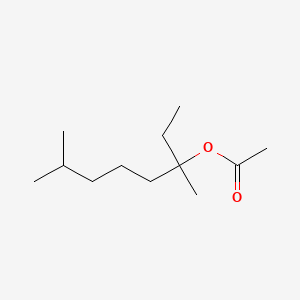

3,7-Dimethyloctan-3-yl acetate

描述

Contextualization within Terpenoid Ester Chemistry

3,7-Dimethyloctan-3-yl acetate (B1210297), also recognized by its synonym tetrahydrolinalyl acetate, holds a firm position within the class of terpenoid esters. Current time information in Bangalore, IN.researchgate.net Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from isoprene (B109036) units. Linalool (B1675412), a naturally occurring terpene alcohol, is a precursor to linalyl acetate, an unsaturated terpenoid ester found in many flowers and spice plants. scentjourner.com 3,7-Dimethyloctan-3-yl acetate is the saturated analogue of linalyl acetate, meaning it lacks the carbon-carbon double bonds present in the latter. This structural modification, the hydrogenation of linalyl acetate, results in a compound with altered chemical and olfactory properties. Its applications are frequently found in the fragrance and flavor industries, a common trajectory for many terpenoid esters valued for their aromatic qualities. Current time information in Bangalore, IN.

Academic Significance and Identified Research Gaps

The academic and industrial significance of this compound is primarily centered on its utility as a fragrance ingredient in perfumes, cosmetics, and other scented products, owing to its pleasant and fruity aroma. Current time information in Bangalore, IN.chemimpex.com Its chemical stability and solubility in organic solvents also make it a versatile component in various formulations. Current time information in Bangalore, IN. Furthermore, it serves as an intermediate in organic synthesis, highlighting its role in the development of new chemical entities. Current time information in Bangalore, IN.

Despite its established use, there exist identifiable research gaps. A significant area for further investigation lies in the comprehensive stereoselective synthesis and sensory evaluation of its individual stereoisomers. The influence of chirality on odor perception is a well-documented phenomenon in fragrance chemistry, and a detailed study of the distinct aromatic profiles of each enantiomer and diastereomer of this compound could unlock more nuanced applications. scentjourner.comdropofodor.com Additionally, while its use as a fragrance and flavor agent is well-documented, a broader exploration of its potential biological activities beyond its olfactory properties remains an area ripe for scientific inquiry.

Structural Elucidation and Isomeric Considerations for this compound

The definitive structure of this compound is given by the IUPAC name this compound. researchgate.net Its chemical identity is further confirmed by its CAS number, 20780-48-7. Current time information in Bangalore, IN. The molecular formula is C₁₂H₂₄O₂, with a corresponding molecular weight of 200.32 g/mol . Current time information in Bangalore, IN.researchgate.net

The molecular structure of this compound possesses two chiral centers, located at the C3 and C7 positions. The presence of these two stereocenters means that the compound can exist in four distinct stereoisomeric forms: (3R,7R), (3S,7S), (3R,7S), and (3S,7R). The (3R,7R) and (3S,7S) isomers are a pair of enantiomers, as are the (3R,7S) and (3S,7R) isomers. The relationship between any other pairing of these isomers is diastereomeric.

In the field of fragrance chemistry, it is well-established that different stereoisomers of a chiral molecule can interact differently with olfactory receptors, leading to distinct scent perceptions. superpi.netchiralpedia.comlibretexts.org For instance, the two enantiomers of carvone (B1668592) are perceived as spearmint and caraway. libretexts.org It is therefore highly probable that the four stereoisomers of this compound also exhibit unique aromatic profiles. The synthesis and characterization of each of these stereoisomers would allow for a deeper understanding of the structure-odor relationship of this compound and could lead to the development of novel fragrances with specific desired notes.

A comparative analysis of this compound with its close chemical relatives, linalool acetate and 3,7-dimethyloctan-3-ol (B3427242), reveals key structural and functional differences.

Linalool Acetate: As the unsaturated precursor, linalool acetate (3,7-dimethylocta-1,6-dien-3-yl acetate) contains two double bonds in its carbon chain. scentjourner.com These sites of unsaturation contribute to a different, often more complex, floral and fruity aroma profile compared to its saturated counterpart. scentjourner.com However, the presence of these double bonds can also render the molecule less stable and more susceptible to oxidation and degradation, which can be a consideration in product formulation.

3,7-Dimethyloctan-3-ol: This compound, also known as tetrahydrolinalool, is the corresponding tertiary alcohol of this compound. nih.govgoogle.com The key structural difference is the presence of a hydroxyl (-OH) group instead of an acetate (-OCOCH₃) group at the C3 position. nih.gov This difference in functional group significantly impacts the molecule's properties. Alcohols are capable of hydrogen bonding, which generally leads to higher boiling points and different solubility characteristics compared to their corresponding esters. In terms of scent, 3,7-dimethyloctan-3-ol possesses its own distinct aroma, often described as floral and woody, which is utilized in a variety of consumer products. google.com

The esterification of 3,7-dimethyloctan-3-ol to form this compound alters the scent profile, typically imparting a fruitier character. This transformation from an alcohol to an ester is a common strategy in fragrance chemistry to modify and enhance the olfactory properties of a molecule.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₂₄O₂ | Current time information in Bangalore, IN. |

| Molecular Weight | 200.32 g/mol | Current time information in Bangalore, IN. |

| CAS Number | 20780-48-7 | Current time information in Bangalore, IN. |

| Appearance | Colorless to pale yellow liquid | Current time information in Bangalore, IN. |

| Boiling Point | 211 - 212 °C | Current time information in Bangalore, IN. |

| Density | 0.86 g/mL | Current time information in Bangalore, IN. |

Table 2: Structural Comparison of Related Compounds

| Compound | Molecular Formula | Key Functional Group | Unsaturation |

|---|---|---|---|

| This compound | C₁₂H₂₄O₂ | Ester | Saturated |

| Linalool Acetate | C₁₂H₂₀O₂ | Ester | Two C=C double bonds |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Linalool Acetate |

| 3,7-Dimethyloctan-3-ol |

| Linalool |

| Isoprene |

Structure

3D Structure

属性

IUPAC Name |

3,7-dimethyloctan-3-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-6-12(5,14-11(4)13)9-7-8-10(2)3/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKRCARRXLFUGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CCCC(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041487 | |

| Record name | 3,7-Dimethyloctan-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20780-48-7 | |

| Record name | Tetrahydrolinalyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20780-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrolinalyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020780487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octanol, 3,7-dimethyl-, 3-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7-Dimethyloctan-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethyloctan-3-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROLINALYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NDV3959AX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Derivatization of 3,7 Dimethyloctan 3 Yl Acetate

Chemo- and Regioselective Synthesis Strategies for 3,7-Dimethyloctan-3-yl acetate (B1210297)

Achieving high selectivity and yield in the acylation of a sterically hindered tertiary alcohol like 3,7-dimethyloctan-3-ol (B3427242) requires specialized approaches that go beyond traditional esterification methods.

Esterification Pathways and Mechanistic Studies

Direct esterification of tertiary alcohols with carboxylic acids, such as the Fischer-Speier method, is generally inefficient due to the steric hindrance around the hydroxyl group and the propensity for elimination reactions (dehydration) under strong acid catalysis, which leads to the formation of alkenes.

To overcome these limitations, more reactive acylating agents are employed. The reaction of 3,7-dimethyloctan-3-ol with acetic anhydride (B1165640) or acetyl chloride is a more effective pathway. These reactions typically proceed via a nucleophilic acyl substitution mechanism. The alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the anhydride or acid chloride. For these reactions to proceed efficiently with a tertiary alcohol, a catalyst is often necessary to activate the acylating agent or to act as a scavenger for the acidic byproduct (e.g., HCl). Pyridine or other non-nucleophilic bases are commonly used to neutralize the acid formed, driving the reaction to completion.

Novel Catalytic Approaches (e.g., Transition Metal Catalysis, Organocatalysis)

Modern synthetic chemistry has introduced a variety of catalytic systems to facilitate the challenging acylation of tertiary alcohols.

Transition Metal Catalysis: Lewis acidic transition metal salts have proven effective in catalyzing the esterification of sterically hindered alcohols. Iron(III) nitrate, for example, has been successfully used to catalyze the esterification of terpenic alcohols with acetic acid, achieving high conversion and selectivity. rsc.org The catalytic activity of different metal Lewis acids is often linked to the ability of the metal cation to generate protons from the ionization of acetic acid. rsc.org Metal triflates, such as hafnium triflate (Hf(OTf)₄) and iron triflate (Fe(OTf)₃), are also highly efficient due to their high oxophilicity and Lewis acidity, which promotes the C–O bond cleavage necessary for the reaction. researchgate.net

| Catalyst | Acylating Agent | Key Features | Reference |

|---|---|---|---|

| Fe(NO₃)₃ | Acetic Acid | High conversion and selectivity for terpenic alcohols. | rsc.org |

| Cp₂TiCl | Ethyl Acetate / Acyl Chloride | Mediates transesterification and O-acylation at room temperature. | nih.gov |

| Cp*₂Sm(thf)₂ | Isopropenyl Acetate | Effective for acid-sensitive alcohols under neutral conditions. | acs.org |

| Hf(OTf)₄ / Fe(OTf)₃ | - (Dehydration) | Highly oxophilic and Lewis acidic; effective for C-O bond cleavage. | researchgate.net |

Organocatalysis: Metal-free catalytic systems offer an alternative, often milder, approach. N,N-dichloro-4-methylbenzenesulfonimide has been shown to promote the complete acetylation of primary, secondary, and tertiary alcohols with acetic anhydride in excellent yields at room temperature. researchgate.net Another innovative metal-free approach uses basic ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) acetate ([EMIM]OAc), to catalyze the oxidative esterification of alcohols with oxygen as the oxidant. nih.gov In this system, the cation and anion of the ionic liquid work synergistically, forming hydrogen bonds with the alcohol's hydroxyl group to activate it for the reaction. nih.gov

Challenges and Innovations in Scalable Academic Synthesis

Scaling the synthesis of 3,7-dimethyloctan-3-yl acetate from the lab bench to larger quantities presents several challenges:

Reaction Kinetics: The steric hindrance of the tertiary alcohol slows down the reaction rate, often requiring prolonged reaction times or harsher conditions, which can in turn promote side reactions.

Catalyst Removal: In transition metal-catalyzed reactions, complete removal of the metal catalyst from the final product can be difficult and is often a critical consideration.

Purification: Separation of the final ester from unreacted alcohol, acidic byproducts, and any alkenes formed during the reaction requires careful purification, typically through distillation or chromatography.

Innovations aimed at overcoming these challenges include the development of highly selective and recoverable catalysts. For instance, using solid catalysts or catalysts that can be easily removed by filtration simplifies the workup procedure. google.com Solvent-free reaction systems are also being explored, which not only reduce environmental impact but can also, in some cases, improve reaction kinetics and yield. The use of milder, highly selective organocatalysts or enzyme-based systems also represents a significant innovation, minimizing side reactions and simplifying purification processes. researchgate.net

Stereoselective Synthesis of this compound Enantiomers

The C3 carbon of this compound is a stereocenter, meaning the molecule can exist as two distinct enantiomers, (R)- and (S)-3,7-dimethyloctan-3-yl acetate. The synthesis of a single enantiomer (enantiopure synthesis) is crucial in fields like fragrance and pharmaceuticals, where different enantiomers can have distinct biological or olfactory properties.

Chiral Auxiliaries and Asymmetric Catalysis in this compound Synthesis

Chiral Auxiliaries: One established strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.orgnih.gov In the context of this compound synthesis, a chiral auxiliary could be attached to the acetyl group. The resulting chiral acylating agent would then react with the racemic 3,7-dimethyloctan-3-ol. The chiral auxiliary would sterically direct the reaction, favoring the acylation of one enantiomer of the alcohol over the other, resulting in a mixture of diastereomeric esters that can be separated. Subsequent removal of the auxiliary would yield the enantiomerically enriched acetate. Popular auxiliaries like Evans' oxazolidinones or Oppolzer's camphorsultam are often used in such strategies. nih.gov

Asymmetric Catalysis: This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction. mdpi.com A chiral Lewis acid or organocatalyst could coordinate with either the alcohol or the acylating agent, creating a chiral environment around the reactive center. This chiral pocket would favor the approach of one enantiomer of the racemic alcohol, leading to its preferential conversion into the corresponding acetate. This process, known as kinetic resolution, results in an enantiomerically enriched product and unreacted starting material of the opposite configuration.

Biocatalytic Routes for Enantiopure this compound Production

Biocatalysis, particularly the use of lipases, offers a powerful and environmentally benign method for producing enantiopure esters. scispace.com The primary biocatalytic strategy for obtaining enantiopure this compound is the enzymatic kinetic resolution of its precursor, racemic 3,7-dimethyloctan-3-ol.

In this process, a lipase (B570770) enzyme is used to catalyze the acylation of the racemic alcohol with an acyl donor, such as vinyl acetate or acetic anhydride, in an organic solvent. researchgate.net Lipases are chiral and will selectively acylate one enantiomer of the alcohol at a much higher rate than the other. For example, lipase from Candida antarctica (often immobilized as Novozym 435) is widely used and has been shown to be effective in the resolution of similar tertiary alcohols like linalool (B1675412). nih.govbohrium.com

The reaction is stopped at or near 50% conversion, yielding a mixture of the highly enantiopomerically enriched acetate (e.g., (R)-3,7-dimethyloctan-3-yl acetate) and the unreacted alcohol of the opposite configuration (e.g., (S)-3,7-dimethyloctan-3-ol). These can then be separated by standard techniques like chromatography or distillation. The efficiency of the resolution is determined by factors such as the choice of enzyme, acyl donor, solvent, and temperature. researchgate.netbohrium.com

| Enzyme | Substrate | Acyl Donor | Solvent | Key Finding | Reference |

|---|---|---|---|---|---|

| Immobilized Lipase (Novozym 435) | Linalool | Different Acids | n-hexane / Solvent-free | Reaction is effective at 70°C; Ho-Sho essential oil (high in linalool) gave higher conversions than pure linalool. | nih.gov |

| Immobilized Lipase (Novozym 435) | Linalool | Acetic Anhydride | Solvent-free | Esterification of tertiary alcohols like linalool is difficult but achievable with optimized conditions. | |

| Lipase | (R)-(‒)-linalool | Acetic Anhydride | - | Response surface methodology was used to optimize conditions for acylation, achieving significant conversion. | researchgate.net |

| Free Lipase | Nerol (B1678202) | Vinyl Acetate | Various Organic Solvents | Using vinyl acetate as both reactant and solvent resulted in a ~98% yield of neryl acetate. | scielo.br |

Derivatization and Functionalization of this compound

The derivatization and functionalization of this compound focus on two primary objectives: the synthesis of novel structural analogs to probe biological and chemical activities, and the chemical modification of the parent molecule to improve its intrinsic properties such as stability and reactivity. These approaches are crucial for developing new applications for this versatile ester.

Synthesis of Novel Structural Analogs for Activity Probing

The synthesis of novel structural analogs of this compound is a key strategy for understanding how molecular structure influences its chemical and biological activity. While direct derivatization of the saturated acetate is not extensively documented, valuable insights can be drawn from synthetic modifications of the structurally related unsaturated analog, linalyl acetate (3,7-dimethylocta-1,6-dien-3-yl acetate). These studies often focus on modifications at the terminal positions of the carbon chain, which are more amenable to chemical transformation.

A general synthetic approach to such analogs would involve the selective oxidation of the parent alcohol, 3,7-Dimethyloctan-3-ol, followed by esterification to yield the corresponding acetate derivatives.

Table 1: Hypothetical Structural Analogs of this compound for Activity Probing

| Compound Name | Modification from Parent Compound | Potential Synthetic Approach |

| 8-Hydroxy-3,7-dimethyloctan-3-yl acetate | Introduction of a hydroxyl group at the C8 position. | Selective oxidation of 3,7-dimethyloctan-3-ol to the corresponding diol, followed by selective acetylation of the tertiary alcohol. |

| 8-Oxo-3,7-dimethyloctan-3-yl acetate | Oxidation of the C8 primary alcohol to an aldehyde. | Controlled oxidation of 8-hydroxy-3,7-dimethyloctan-3-ol, followed by acetylation. |

| 8-Carboxy-3,7-dimethyloctan-3-yl acetate | Oxidation of the C8 primary alcohol to a carboxylic acid. | Strong oxidation of 8-hydroxy-3,7-dimethyloctan-3-ol, followed by esterification of the tertiary alcohol. |

This table is based on synthetic strategies applied to the related compound, linalyl acetate, and represents a potential pathway for the synthesis of this compound analogs.

Chemical Modifications for Enhanced Stability or Specific Reactivity

Enhancing the stability of this compound, a tertiary alkyl acetate, is a significant consideration for its practical applications. Tertiary esters can be susceptible to hydrolysis, particularly under acidic or basic conditions. Chemical modifications aimed at improving stability often involve altering the electronic and steric environment around the ester functional group.

One potential strategy to enhance stability is the introduction of electron-withdrawing groups in the vicinity of the ester linkage. Such modifications can decrease the electron density on the carbonyl oxygen, making it less susceptible to protonation and subsequent nucleophilic attack. However, introducing such groups onto the saturated alkyl chain of this compound would require multi-step synthetic sequences, potentially starting from a functionalized precursor of 3,7-Dimethyloctan-3-ol.

Another approach to modifying reactivity could involve the strategic placement of functional groups that can participate in specific chemical reactions. For example, the introduction of a terminal azide (B81097) or alkyne group would allow for "click" chemistry reactions, enabling the conjugation of this compound to other molecules to create more complex structures with specific functionalities.

Table 2: Potential Chemical Modifications of this compound for Enhanced Properties

| Modification Type | Rationale | Potential Chemical Strategy |

| Introduction of Fluorine Atoms | Increase steric hindrance and electron withdrawal around the ester group to enhance hydrolytic stability. | Synthesis of fluorinated analogs of 3,7-dimethyloctan-3-ol prior to esterification. |

| Replacement of Acetate with a More Hindered Ester | Increase steric bulk around the carbonyl group to sterically hinder nucleophilic attack. | Esterification of 3,7-dimethyloctan-3-ol with a bulkier carboxylic acid (e.g., pivalic acid). |

| Incorporation of a Terminal Functional Group for Conjugation | Enable covalent attachment to other molecules for targeted delivery or material science applications. | Synthesis of a derivative of 3,7-dimethyloctan-3-ol with a terminal functional group (e.g., azide, alkyne) followed by acetylation. |

This table presents hypothetical modifications based on established principles of organic chemistry to enhance the stability or confer specific reactivity to tertiary alkyl acetates.

Cutting Edge Analytical Techniques for 3,7 Dimethyloctan 3 Yl Acetate Characterization

Advanced Chromatographic Separations

Chromatography is the cornerstone of analytical chemistry for separating and analyzing complex mixtures. For a volatile ester like 3,7-Dimethyloctan-3-yl acetate (B1210297), both liquid and gas chromatography techniques are employed to achieve distinct analytical goals, from routine purity checks to detailed enantiomeric and isomeric profiling.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of compounds like 3,7-Dimethyloctan-3-yl acetate, particularly for purity assessment and the separation of non-volatile impurities. The development of a robust HPLC method requires careful selection of the stationary and mobile phases to achieve optimal separation. nih.govufrgs.brresearchgate.net Validation ensures that the developed method is accurate, precise, and reliable for its intended purpose. ufrgs.brresearchgate.net

The purity of this compound can be effectively determined using both normal-phase (NP) and reverse-phase (RP) HPLC. The choice between them depends on the polarity of the compound and the impurities to be separated.

Reverse-Phase (RP) HPLC: This is the most common mode used for the analysis of moderately polar to nonpolar compounds. A nonpolar stationary phase (like C18) is used with a polar mobile phase. For this compound, a mobile phase consisting of a mixture of acetonitrile and water is typically effective. sielc.com The addition of a small amount of acid, such as formic or phosphoric acid, can improve peak shape. sielc.com This method is suitable for separating this compound from more polar impurities.

Normal-Phase (NP) HPLC: In this mode, a polar stationary phase (e.g., silica) is paired with a nonpolar mobile phase (e.g., hexane mixed with a slightly more polar solvent like ethyl acetate). NP-HPLC is advantageous for separating nonpolar compounds and resolving structural isomers that may not be separable by reverse-phase chromatography.

The development process involves optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve the desired resolution and analysis time.

Table 1: Typical HPLC Method Parameters for Purity Assessment of this compound

| Parameter | Reverse-Phase HPLC | Normal-Phase HPLC |

|---|---|---|

| Stationary Phase | C18 (Octadecylsilane) | Silica (SiO₂) |

| Mobile Phase | Acetonitrile/Water gradient | Hexane/Ethyl Acetate isocratic |

| Detector | UV (at low wavelength, e.g., 200-215 nm) or Refractive Index (RI) nih.gov | UV or Refractive Index (RI) |

| Flow Rate | 0.8 - 1.5 mL/min | 1.0 - 2.0 mL/min |

| Column Temperature | 25 - 40 °C | 25 - 40 °C |

| Application | Routine purity checks, separation from polar impurities. | Isomer separation, separation from nonpolar impurities. |

This compound possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images called enantiomers ((R)- and (S)-enantiomers). These enantiomers can have different biological and sensory properties. Chiral HPLC is a powerful technique used to separate and quantify these enantiomers. csfarmacie.cz

This separation is achieved by using a Chiral Stationary Phase (CSP). CSPs create a chiral environment where the two enantiomers interact differently, leading to different retention times. chiralpedia.com Common CSPs used for separating chiral molecules include those based on polysaccharides (e.g., cellulose or amylose derivatives), cyclodextrins, and macrocyclic antibiotics. csfarmacie.cz The mobile phase, typically a mixture of alkanes (like n-hexane) and an alcohol modifier (like 2-propanol or ethanol), is optimized to maximize the separation factor (selectivity) and resolution between the enantiomeric peaks. researchgate.net

Table 2: Key Considerations for Chiral HPLC Method Development

| Factor | Description |

|---|---|

| Chiral Stationary Phase (CSP) | Selection is critical and often empirical. Polysaccharide-based columns (e.g., Chiralpak) are highly versatile. researchgate.net |

| Mobile Phase | The choice of alcohol modifier and its concentration in the nonpolar solvent significantly impacts enantioselectivity. researchgate.net |

| Flow Rate | Lower flow rates can sometimes improve resolution but increase analysis time. |

| Temperature | Column temperature affects the thermodynamics of the chiral recognition process and can be adjusted to improve separation. researchgate.net |

| Detection | UV detection is common, but a polarimetric detector can be used in series to identify the specific enantiomers based on their optical rotation. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional and Isomeric Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds such as this compound. It combines the high separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. This method is ideal for analyzing the compound in complex matrices, such as essential oils or fragrance mixtures, and for distinguishing it from its isomers. unirioja.es

The effectiveness of a GC-MS analysis hinges on the optimization of several key parameters to ensure good resolution, peak shape, and sensitivity.

Column Selection: A nonpolar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), is generally suitable for separating terpene acetates and their isomers. frontiersin.org

Carrier Gas: Helium is the most common carrier gas, with flow rates optimized for the best column efficiency.

Temperature Program: A temperature gradient is typically employed. The program starts at a lower temperature to trap volatile components, then ramps up to elute compounds based on their boiling points and interactions with the stationary phase. The ramp rate and final temperature are adjusted to maximize the separation of this compound from other components.

Injector Temperature: The injector must be hot enough to ensure rapid and complete vaporization of the sample without causing thermal degradation.

Optimization of these parameters is crucial for achieving accurate compositional analysis. researchgate.net

Table 3: Example of GC Parameter Optimization Study

| Parameter | Condition 1 (Fast Screen) | Condition 2 (Optimized Resolution) |

|---|---|---|

| Column | 30 m x 0.25 mm, 0.25 µm film (HP-5ms) | 60 m x 0.25 mm, 0.25 µm film (HP-5ms) |

| Injector Temp. | 250 °C | 250 °C |

| Oven Program | 60 °C (1 min), ramp at 15 °C/min to 280 °C | 60 °C (2 min), ramp at 5 °C/min to 280 °C |

| Carrier Gas | Helium, 1.2 mL/min | Helium, 1.0 mL/min |

| Expected Outcome | Shorter run time, potential co-elution of isomers. | Longer run time, better separation of closely related isomers. |

Once the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by Electron Ionization (EI). The resulting molecular ions are high-energy species that fragment in a predictable and reproducible manner. The pattern of these fragments constitutes a mass spectrum, which serves as a chemical "fingerprint" for identification.

For this compound (molecular formula C₁₂H₂₄O₂, molecular weight 200.32 g/mol ), the mass spectrum provides valuable structural information. nist.gov Key fragmentation pathways for esters include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group.

Loss of the Alkoxy Group: Loss of the C₁₀H₂₁O• radical.

Loss of the Acyl Group: Loss of the CH₃CO• radical.

McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, leading to the elimination of a neutral molecule (in this case, acetic acid, CH₃COOH, with a mass of 60 Da).

The mass spectrum of the related isomer, tetrahydrogeranyl acetate, shows a characteristic loss of 60 Da, corresponding to the elimination of acetic acid, resulting in a prominent fragment ion at m/z 140. nist.gov Further fragmentation of the remaining C₁₀H₂₀ hydrocarbon fragment would also be observed. The molecular ion peak (M⁺) at m/z 200 may be weak or absent, which is common for aliphatic esters. libretexts.org

Table 4: Expected Key Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 200 | [C₁₂H₂₄O₂]⁺ | Molecular Ion (M⁺) |

| 141 | [C₁₀H₂₁]⁺ | Loss of acetate radical (•OCOCH₃) |

| 140 | [C₁₀H₂₀]⁺• | Loss of neutral acetic acid (CH₃COOH) via rearrangement |

| 85 | [C₆H₁₃]⁺ | Cleavage of the C-C bond at the tertiary carbon |

| 43 | [CH₃CO]⁺ | Acetyl cation |

By comparing the obtained mass spectrum with reference libraries like the NIST database, a high-confidence identification of this compound can be achieved. nist.gov

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy offers a definitive confirmation of the carbon-hydrogen framework, while Infrared (IR) and Raman spectroscopy are pivotal for identifying the characteristic functional groups present in the molecule.

NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (ppm) |

| CH₃ (acetate) | ~2.0 |

| CH₃ (C3) | ~1.4 |

| CH₃ (C7) | ~0.9 |

| CH₂ (ethyl group at C3) | ~1.8 |

| CH₃ (ethyl group at C3) | ~0.9 |

| CH₂ groups in the octyl chain | ~1.1-1.6 |

| CH (C7) | ~1.5 |

Predicted ¹³C NMR Spectral Data:

The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the acetate group is expected to appear significantly downfield.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (acetate) | ~170 |

| C3 (quaternary) | ~85 |

| CH₃ (acetate) | ~21 |

| CH₃ (C3) | ~23 |

| CH₃ (C7) | ~22 |

| CH₂ (ethyl group at C3) | ~30 |

| CH₃ (ethyl group at C3) | ~8 |

| CH₂ groups in the octyl chain | ~20-40 |

| C7 | ~28 |

To unequivocally confirm the predicted structure and establish the connectivity between protons and carbons, a suite of two-dimensional (2D) NMR experiments would be employed.

Correlation Spectroscopy (COSY): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the carbon chain from one end to the other. For instance, correlations would be expected between the protons of the ethyl group at C3 and the adjacent methylene protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals long-range couplings between protons and carbons (typically over two to three bonds). Key HMBC correlations would include the correlation between the acetate methyl protons and the carbonyl carbon, as well as the correlation between the C3-methyl protons and the quaternary carbon at C3.

Nuclear Overhauser Effect Spectroscopy (NOESY): For determining the stereochemistry, particularly if chiral centers were present and the molecule was not a racemic mixture, NOESY would be instrumental. This experiment shows through-space correlations between protons that are in close proximity, which can help to define the relative configuration of stereocenters.

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically appearing in the region of 1750-1735 cm⁻¹. orgchemboulder.com Another key feature would be the C-O stretching vibrations of the ester, which are expected to produce two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com The spectrum would also feature C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹. vscht.cz

Raman spectroscopy, which relies on changes in polarizability, would also be sensitive to the C-C backbone vibrations and the symmetric vibrations of the methyl groups. The C=O stretch is also Raman active, though typically weaker than in the IR spectrum.

Expected Vibrational Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1750-1735 (Strong in IR) |

| C-O (Ester) | Stretch | 1300-1000 (Multiple bands in IR) |

| C-H (Alkyl) | Stretch | 2950-2850 (Strong in IR and Raman) |

| C-H (Alkyl) | Bend | 1470-1350 (Moderate in IR) |

| C-C | Stretch | 1200-800 (Variable in IR, stronger in Raman) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation

High-resolution mass spectrometry is a critical tool for determining the precise molecular weight of a compound and confirming its elemental composition. For this compound (C₁₂H₂₄O₂), the expected monoisotopic mass is 200.17763 Da. uni.lu HRMS can measure this mass with high accuracy, typically within a few parts per million (ppm), which provides strong evidence for the molecular formula.

In addition to accurate mass measurement, mass spectrometry provides information about the molecule's structure through its fragmentation pattern. For a tertiary alkyl acetate like this compound, fragmentation is likely to be initiated by cleavage of the C-O bond. The formation of a stable tertiary carbocation by the loss of the acetate group would be a favored pathway. cdnsciencepub.commiamioh.edu Common fragmentation patterns for esters also include the loss of the alkoxy group (-OR). libretexts.org

Expected Key Fragments in the Mass Spectrum of this compound:

| m/z | Identity |

| [M]+ | Molecular Ion (C₁₂H₂₄O₂) |

| [M - CH₃COO]⁺ | Loss of acetate radical (C₁₀H₂₁) |

| [M - C₁₀H₂₁]⁺ | Loss of the 3,7-dimethyloctyl radical (CH₃CO₂) |

| CH₃CO⁺ | Acylium ion |

Emerging Analytical Approaches in this compound Research (e.g., Ion Mobility Spectrometry)

Ion Mobility Spectrometry (IMS) is a rapidly developing analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.govnih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which can be particularly useful for distinguishing between isomers that have the same mass-to-charge ratio. nih.govchromatographyonline.com

For this compound, IMS could potentially be used to separate it from other C₁₂H₂₄O₂ isomers. nih.gov The collision cross-section (CCS) is a key parameter measured in IMS, which is related to the rotational average of the ion's surface area. A predicted CCS value for the [M+H]⁺ adduct of this compound is 150.7 Ų. uni.lu This value could be used to differentiate it from other isomeric compounds with different shapes and therefore different CCS values. The application of IMS in the analysis of terpene esters is a promising area of research for improving the characterization of complex mixtures.

Structure Activity Relationship and Olfactory Receptor Interaction Studies of 3,7 Dimethyloctan 3 Yl Acetate

Correlating Molecular Structure with Olfactory Perception of 3,7-Dimethyloctan-3-yl acetate (B1210297)

The odor profile of a molecule is intricately linked to its chemical structure. For esters like 3,7-Dimethyloctan-3-yl acetate, factors such as the length and branching of the carbon chain, and the presence and position of functional groups, all contribute to the final perceived scent.

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity, in this case, their olfactory profiles nih.govresearchgate.net. These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict its odor characteristics.

For fruity esters, QSAR models have been developed to understand and predict their odor properties perfumerflavorist.com. These models can evaluate various descriptors, such as molecular weight, shape, and electronic properties, to determine which are most influential in producing a fruity scent. While specific QSAR models for this compound are not extensively published, the principles from studies on other aliphatic and terpenoid esters can be applied. For instance, a study on various terpenoids demonstrated that geometric and electronic descriptors are key in predicting their biological activity nih.govresearchgate.net.

A hypothetical QSAR study for a series of compounds including this compound would involve the steps outlined in the table below.

| Step | Description | Example Descriptors for this compound |

| 1. Data Set Selection | A diverse set of esters with known olfactory profiles is chosen. | A series of branched and unbranched alkyl acetates. |

| 2. Descriptor Calculation | Molecular descriptors are calculated for each molecule in the set. | Molecular Weight, LogP, Molar Refractivity, Topological Polar Surface Area. |

| 3. Model Development | Statistical methods are used to build a mathematical model linking descriptors to odor perception. | Multiple Linear Regression, Partial Least Squares, Machine Learning Algorithms. |

| 4. Model Validation | The model's predictive power is tested on a separate set of molecules not used in its development. | Internal and external validation techniques. |

Such models can be valuable tools for designing new fragrance molecules with desired scent profiles.

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, can have a profound impact on its odor. Chirality, a property of molecules that are non-superimposable on their mirror images (enantiomers), is a key factor in olfactory perception leffingwell.comnih.govchiralpedia.comresearchgate.net. For many chiral compounds, the different enantiomers can have distinct odors or varying odor thresholds.

The branching of the carbon chain also plays a crucial role in determining the odor of a molecule. The methyl groups at the 3 and 7 positions of this compound contribute to its specific fruity and floral notes. Altering the position or nature of this branching would likely lead to a significant change in its olfactory perception.

Molecular Docking and Olfactory Receptor Binding Simulations

The interaction between an odorant molecule and an olfactory receptor is the initial step in the signal transduction cascade that leads to the perception of smell. Computational methods like molecular docking and binding simulations are powerful tools for investigating these interactions at a molecular level nih.govgenominfo.orgwikipedia.orgnih.govnih.govresearchgate.net.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein receptor genominfo.orgnih.govresearchgate.net. In the context of olfaction, docking simulations can be used to predict how this compound might fit into the binding pocket of a specific olfactory receptor.

Due to the large number of olfactory receptors and the difficulty in obtaining their experimental structures, homology modeling is often used to create 3D models of these receptors based on the known structures of related proteins nih.govgenominfo.org. These models can then be used for docking studies with odorant molecules. A typical workflow for such an investigation is presented in the table below.

| Step | Description |

| 1. Receptor Modeling | A 3D model of a human olfactory receptor is generated using homology modeling. |

| 2. Ligand Preparation | The 3D structure of this compound is generated and optimized. |

| 3. Molecular Docking | Docking software is used to predict the binding pose of the odorant within the receptor's binding site. |

| 4. Interaction Analysis | The types of interactions (e.g., hydrophobic, hydrogen bonds) between the odorant and the receptor are analyzed. |

These simulations can provide valuable hypotheses about which receptors are activated by this compound and the key molecular interactions involved in its recognition.

Beyond predicting the binding pose, computational methods can also be used to estimate the binding affinity of an odorant for a particular olfactory receptor. This binding affinity is related to the strength of the interaction and can influence the perceived intensity of the odor. A single odorant molecule can be recognized by multiple olfactory receptors, and conversely, a single receptor can recognize multiple odorants nih.gov. This combinatorial coding is what allows for the perception of a vast array of different smells.

Predicting receptor specificity, or which specific set of olfactory receptors are activated by this compound, is a significant challenge in olfactory research. However, by performing docking simulations against a panel of different olfactory receptor models, it is possible to generate a predicted "fingerprint" of receptor activation for a given odorant acs.org. This information can help to explain why structurally similar molecules can have different odor profiles.

Academic Methodologies for Sensory Evaluation and Perception Studies

While computational methods provide valuable insights, human sensory evaluation remains the gold standard for characterizing the odor of a fragrance compound. Academic methodologies for sensory evaluation are designed to be systematic and objective, minimizing bias and ensuring the reliability of the results synthasite.comsynthasite.comparfums-de-grasse.compeekage.comtimtul.commdpi.comwur.nl.

Sensory evaluation of fragrances typically involves a panel of trained assessors who are skilled in describing and quantifying different aspects of an odor. Various testing methods are employed, each with a specific objective.

Common Sensory Evaluation Methods:

Descriptive Analysis: A trained panel identifies and quantifies the different sensory attributes of a fragrance. For this compound, descriptors might include "fruity," "floral," "sweet," and "waxy." The intensity of each attribute is rated on a numerical scale.

Triangle Test: This is a discrimination test used to determine if there is a perceptible difference between two samples. Panelists are presented with three samples, two of which are identical, and are asked to identify the odd one out.

Paired Comparison Test: Panelists are given two samples and asked to compare them based on a specific attribute, such as odor intensity or preference.

Time-Intensity Analysis: This method tracks the perceived intensity of an odor over time, providing information about its longevity and how its character evolves after application mdpi.com.

The data collected from these sensory panels can be statistically analyzed to create a detailed olfactory profile of the compound and to compare it with other fragrance ingredients. These sensory data are also crucial for validating the predictions of QSAR models and other computational approaches.

Human Olfactory Panel Testing and Psychophysical Data Collection

The sensory perception of this compound, also known as tetrahydrolinalyl acetate, is primarily characterized by its pleasant aromatic profile. While comprehensive psychophysical data from human sensory panels specifically for this saturated acetate are not extensively detailed in publicly available scientific literature, its widespread use in the fragrance industry provides qualitative insights into its olfactory character. The odor is generally described as having fresh, floral, fruity, dry, and slightly herbaceous nuances. thegoodscentscompany.comchemimpex.comfragranceconservatory.com

To understand the structure-activity relationship of this compound, it is informative to examine studies on structurally similar acyclic monoterpenoids and their acetate esters. Research on compounds like linalool (B1675412), geraniol (B1671447), nerol (B1678202), and their corresponding acetates reveals key aspects of how molecular features influence odor perception, including odor quality and threshold.

Furthermore, studies on the isomers geraniol and nerol, and their acetates, highlight the influence of stereochemistry and functional groups on odor character and potency. Both geraniol and nerol share a citrus-like, floral odor, but exhibit different odor thresholds. nih.gov The introduction of an acetate group in geranyl acetate and neryl acetate maintains the floral and fruity notes, demonstrating the contribution of the ester functional group to this sensory profile.

The following interactive data table summarizes findings from studies on compounds structurally related to this compound, offering a comparative basis for its olfactory properties.

Interactive Data Table: Olfactory Characteristics of Acyclic Monoterpenoids and Their Acetates

| Compound | Odor Description | Odor Threshold (ng/L in air) | Reference |

| Linalool | Citrus-like, sweet, soapy, lemon-like | 3.2 | frontiersin.orgnih.gov |

| Linalyl Acetate | Sweet, citrus, fresh | 110.9 | frontiersin.org |

| Geraniol | Citrus-like, floral | 14 | nih.gov |

| Nerol | Citrus-like, floral | 60 | nih.gov |

| 8-oxolinalyl acetate | Linalool-like | 5.9 | frontiersin.orgnih.gov |

| 8-hydroxylinalool | Weak odor | 160 | frontiersin.orgnih.gov |

| 8-carboxylinalool | Odorless | - | frontiersin.orgnih.gov |

Neurobiological Correlates of this compound Perception (e.g., fMRI studies)

Direct neurobiological studies, such as functional magnetic resonance imaging (fMRI), specifically investigating the human brain's response to this compound are not currently available in scientific literature. However, the broader field of olfactory neuroscience has extensively used fMRI to map the neural correlates of odor perception, including for scents with floral and fruity characteristics, which are descriptive of this compound.

When an individual inhales a pleasant, floral-fruity odorant, the volatile molecules are detected by olfactory receptors in the nasal cavity. This initiates a neural signal that travels to the primary olfactory cortex, which includes the piriform cortex. From there, the signal is relayed to secondary olfactory areas, which are crucial for the emotional and cognitive processing of the scent.

fMRI studies consistently show that pleasant odors activate a network of brain regions associated with emotion, memory, and reward. These areas include:

The Piriform Cortex: As the main primary olfactory cortex, it is involved in the initial identification and processing of the odor. nih.govbrieflands.com

The Amygdala: This region is heavily involved in processing emotions, and its activation by pleasant scents contributes to the positive feelings they evoke. brieflands.com

The Insula: The insula, particularly the anterior insula, is consistently activated in response to olfactory stimuli and is thought to be a key area for the conscious perception of smell. nih.gov

The Orbitofrontal Cortex (OFC): The OFC plays a critical role in evaluating the reward value of stimuli, including odors. The pleasantness of a scent like this compound would likely be processed in this region.

The Cingulate Cortex: This area is involved in a range of functions, including emotional processing and memory, and is often activated in olfactory fMRI studies. nih.gov

Biological Activities and Biochemical Pathways of 3,7 Dimethyloctan 3 Yl Acetate

Research on Antimicrobial and Antioxidant Properties

Currently, there is a lack of specific in vitro and in vivo studies investigating the antimicrobial efficacy of 3,7-dimethyloctan-3-yl acetate (B1210297). However, the antimicrobial properties of other monoterpene esters, such as linalyl acetate, have been explored. These studies suggest that the antimicrobial action of such compounds may be attributed to their ability to disrupt microbial cell membranes. nih.gov Due to their lipophilic nature, monoterpenes can partition into the lipid bilayer of cell membranes, leading to increased fluidity and permeability. nih.gov This disruption can interfere with essential cellular processes, including respiration and ion transport, ultimately leading to microbial cell death. nih.govnih.gov

A summary of antimicrobial activity for related monoterpenes is presented below:

| Compound | Target Microorganism | Observed Effect | Reference |

| Linalyl acetate | Staphylococcus aureus, Escherichia coli | Inhibition of growth | nih.gov |

| (+)Menthol | Staphylococcus aureus, Escherichia coli | Inhibition of growth | nih.gov |

| Thymol | Staphylococcus aureus, Escherichia coli | Inhibition of growth | nih.gov |

This table presents data for structurally related compounds, as direct data for 3,7-dimethyloctan-3-yl acetate is not available.

Specific mechanistic investigations into the antioxidant action and free radical scavenging capabilities of this compound have not been reported. Generally, the antioxidant potential of natural compounds is evaluated through assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, hydroxyl radical scavenging assay, and nitric oxide scavenging assay. nih.gov The antioxidant activity of plant extracts is often attributed to their content of phenolic and flavonoid compounds. nih.govnih.gov

While direct evidence is absent for this compound, some studies on plant extracts containing a variety of terpenoids have demonstrated antioxidant properties. nih.gov For instance, the ethyl acetate fraction of Cnidium officinale Makino, which contains various compounds, has shown potent radical scavenging activities. nih.gov

Exploration of Potential Neurobiological Interactions and Therapeutic Prospects

The neurobiological effects of this compound have not been a direct subject of extensive research. The potential interactions are often extrapolated from studies on other monoterpenes and their derivatives.

There is no specific research available on the interaction of this compound with neural receptors and signaling pathways. Studies on the effects of alcohol and its primary metabolite, acetate, on the brain have shown interactions with various neurotransmitter systems, including GABA and glutamate (B1630785) receptors. duke.edunih.gov However, it is crucial to note that these effects are related to the acetate ion and not the entire ester molecule of this compound. The bulkier structure of the full ester would likely result in different pharmacological activity.

General studies on monoterpenes suggest they can modulate the activity of several neurotransmitter systems, contributing to their observed neuroprotective effects. nih.gov

While there are no preclinical investigations specifically on the neuroprotective or anti-inflammatory effects of this compound derivatives, studies on similar monoterpene esters provide some indications. For example, carvacryl acetate, a semisynthetic monoterpenic ester, has demonstrated neuroprotective effects against cerebral ischemia-reperfusion injury by activating the Nrf2 signaling pathway, which plays a role in oxidative stress response. nih.gov

Linalool (B1675412) and its corresponding ester, linalyl acetate, have been shown to possess anti-inflammatory properties in animal models. nih.govresearchgate.net Linalyl acetate exhibited a less immediate but more prolonged anti-inflammatory effect compared to linalool, suggesting it may act as a prodrug. nih.govresearchgate.net Another monoterpene, limonene, has been shown to mitigate rotenone-induced dopaminergic neurodegeneration by modulating neuroinflammation and apoptosis. mdpi.com

A summary of the neuroprotective and anti-inflammatory effects of related monoterpene derivatives is provided below:

| Compound Derivative | Model | Observed Effects | Reference |

| Carvacryl acetate | Cerebral ischemia-reperfusion injury in rats | Neuroprotection via Nrf2 signaling pathway | nih.gov |

| Linalyl acetate | Carrageenan-induced edema in rats | Anti-inflammatory activity | nih.govresearchgate.net |

| Limonene | Rotenone-induced neurodegeneration in rats | Neuroprotection, modulation of neuroinflammation and apoptosis | mdpi.com |

This table presents data for structurally related compounds, as direct data for this compound derivatives is not available.

Biotransformation and Metabolic Fates of this compound in Biological Systems

Specific studies detailing the biotransformation and metabolic fate of this compound in biological systems are not available in the current scientific literature. Generally, the metabolism of terpenes can occur through various enzymatic reactions in organisms such as bacteria, fungi, plants, and animals. nih.govresearchgate.net These biotransformations can lead to the production of a variety of metabolites. nih.govresearchgate.net

For esters, a common metabolic pathway is hydrolysis, catalyzed by esterase enzymes, which would cleave this compound into 3,7-dimethyloctan-3-ol (B3427242) and acetic acid. The subsequent metabolism of these products would follow their respective pathways. The biotransformation of terpenes is an area of interest for producing "natural" flavor and fragrance compounds and for the synthesis of pharmaceutical intermediates. nih.govresearchgate.net

Biotechnological Production and Natural Occurrence Investigations

The biosynthesis of this compound in nature has not been elucidated. It is likely derived from the terpenoid biosynthesis pathway, with the final step being the esterification of 3,7-Dimethyloctan-3-ol with acetyl-CoA, catalyzed by an acetyltransferase enzyme. The identification and characterization of the specific genes and enzymes involved in this pathway would be a prerequisite for developing biotechnological production methods.

Genetic engineering of microorganisms, such as yeast or bacteria, to produce this compound is a theoretical possibility. This would involve introducing the necessary biosynthetic genes into a suitable host organism. However, given that the native biosynthetic pathway is unknown, significant foundational research would be required before such metabolic engineering efforts could be undertaken.

This compound is recognized for its pleasant, fruity, and floral aroma, which has led to its use as a fragrance ingredient. While it is often associated with the scent profile of certain plants, detailed and quantitative data on its natural occurrence in specific essential oils or plant extracts are scarce in the scientific literature. Its presence and concentration can be influenced by factors such as the plant species, geographical location, and extraction method.

Table 1: Investigated Aspects of this compound

| Section | Subsection | Research Findings |

|---|---|---|

| 5.3. | Biological Activities and Biochemical Pathways | Limited to no specific research available. |

| 5.3.1. Enzymatic Hydrolysis and Subsequent Conjugation Pathways | Pathways are predicted based on general ester metabolism but are not experimentally confirmed for this compound. | |

| 5.3.2. Identification and Characterization of Major Metabolites | 3,7-Dimethyloctan-3-ol is a predicted primary metabolite, but its formation has not been experimentally verified. | |

| 5.3.3. Comparative Metabolism Across Diverse Biological Organisms | No comparative metabolic studies have been found in the scientific literature. | |

| 5.4. | Biotechnological Production and Natural Occurrence | Information is largely unavailable. |

| 5.4.1. Research into Biosynthesis Pathways and Potential for Genetic Engineering | The biosynthetic pathway is unknown, precluding any current genetic engineering efforts. |

Environmental Dynamics and Ecotoxicological Research on 3,7 Dimethyloctan 3 Yl Acetate

Environmental Persistence and Degradation Pathways

The environmental persistence of a chemical substance is a critical factor in determining its potential for long-term environmental impact. Persistence is influenced by various degradation pathways, including biodegradation, photodegradation, and hydrolysis.

Biodegradation is the breakdown of organic matter by microorganisms. The rate of this process is a key determinant of a substance's persistence in the environment.

Detailed studies on the specific microbial degradation mechanisms of 3,7-Dimethyloctan-3-yl acetate (B1210297) and the resulting metabolite profiles have not been identified in publicly accessible scientific literature. Information regarding the microorganisms capable of degrading this compound and the intermediate or final breakdown products is currently unavailable.

Photodegradation (breakdown by light) and hydrolysis (reaction with water) are significant abiotic degradation pathways for chemicals in the environment. There is a lack of specific experimental data on the rates and mechanisms of photodegradation and hydrolysis for 3,7-Dimethyloctan-3-yl acetate in various environmental media such as water, soil, or air.

Biodegradation Kinetics in Aquatic and Terrestrial Environments

Bioaccumulation and Bioconcentration Potential

Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure (water, food, etc.), while bioconcentration specifically refers to uptake from water. These processes are of ecotoxicological concern as they can lead to the concentration of chemicals in food webs.

The octanol-water partition coefficient (Log Kow, or Log P) is a measure of a chemical's lipophilicity and is a widely used indicator of its potential to bioaccumulate in organisms. A higher Log Kow value generally suggests a greater potential for bioaccumulation.

For this compound, a predicted XlogP3 value of 3.8 is available. uni.lu This value suggests a moderate potential for bioaccumulation. It is important to note that this is a computationally predicted value and not derived from experimental testing. While predictive, it serves as a useful screening tool in the absence of empirical bioaccumulation or bioconcentration factor (BCF) data.

Interactive Data Table: Physicochemical and Ecotoxicological Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H24O2 | uni.lu |

| CAS Number | 20780-48-7 | thegoodscentscompany.com |

| Predicted XlogP3 | 3.8 | uni.lu |

| Biodegradability | Poorly biodegradable | thegoodscentscompany.com |

| Aquatic Toxicity | Toxic to aquatic life with long lasting effects. | chemical-label.comperflavory.com |

Research on Uptake and Accumulation in Aquatic and Terrestrial Organisms

The bioaccumulative potential of this compound is a key aspect of its environmental profile. Regulatory assessments have identified it as a bioaccumulative substance, suggesting that it has the potential to be taken up by organisms from their environment and accumulate in their tissues over time. This process is of particular concern as it can lead to the biomagnification of the substance through the food web, potentially reaching higher concentrations in organisms at successively higher trophic levels.

While the classification indicates a potential for bioaccumulation, specific studies detailing the uptake and accumulation rates in various aquatic and terrestrial organisms are not extensively documented in available scientific literature. Such research would typically involve laboratory or field studies to determine the bioconcentration factor (BCF) in fish and other aquatic species, as well as bioaccumulation factors (BAF) in a broader range of organisms, including terrestrial invertebrates and plants. The absence of this specific data highlights a gap in the comprehensive environmental risk assessment of this compound.

Ecotoxicity Assessments of this compound

Ecotoxicity assessments are crucial for understanding the potential adverse effects of chemical substances on ecosystems. For this compound, these assessments have primarily focused on its impact on aquatic environments.

Aquatic Toxicity to Fish, Invertebrates, and Algae

The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the hazard statement H411, indicating that it is "Toxic to aquatic life with long lasting effects". epa.govchemical-label.com This classification suggests that the substance can cause harm to aquatic organisms even at low concentrations and that its effects may persist in the environment. It is also described as being inherently toxic to aquatic organisms. epa.gov

Terrestrial Ecotoxicity Studies in Soil Organisms and Plants

Information regarding the terrestrial ecotoxicity of this compound is notably scarce. There are no readily available studies on its effects on key soil organisms, such as earthworms (Eisenia fetida), or on terrestrial plants. Research in this area would be necessary to evaluate the potential risks posed by the substance to the soil compartment, particularly in areas where it may be released to land.

Development and Application of Environmental Risk Assessment Methodologies

The environmental risk assessment of this compound would typically follow established frameworks that integrate its persistence, bioaccumulation, and toxicity (PBT) characteristics. The initial classification as a PBT substance often triggers a more in-depth risk assessment to determine if the substance poses a significant risk to the environment.

These methodologies involve comparing the predicted environmental concentration (PEC) of the substance with its predicted no-effect concentration (PNEC). The PEC is estimated based on the substance's use patterns and release scenarios, while the PNEC is derived from ecotoxicity data. A risk is identified if the PEC/PNEC ratio is greater than one. Given the limited publicly available ecotoxicity data for this compound, the derivation of a robust PNEC is challenging.

Mobility and Distribution in Environmental Compartments

The mobility and distribution of a chemical in the environment are governed by its physicochemical properties, which determine how it partitions between air, water, soil, and biota.

Volatilization from Water and Soil Surfaces

The following table provides a summary of the available ecotoxicological information for this compound:

| Parameter | Finding | Source |

| Persistence | Classified as persistent. | epa.gov |

| Bioaccumulation | Classified as bioaccumulative. | epa.gov |

| Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects. | epa.govchemical-label.com |

| Terrestrial Ecotoxicity | No data available. | |

| Volatility | Described as having low volatility. | chemimpex.com |

Adsorption and Desorption Behavior in Soil and Sediment Matrices

The environmental mobility and fate of this compound in terrestrial and aquatic ecosystems are significantly influenced by its adsorption and desorption characteristics in soil and sediment. These processes dictate the compound's partitioning between the solid and aqueous phases, thereby affecting its bioavailability, potential for leaching into groundwater, and susceptibility to degradation. However, a review of the existing scientific literature reveals a notable scarcity of direct experimental studies specifically investigating the adsorption and desorption of this compound in various soil and sediment types.

In the absence of direct empirical data, an understanding of the compound's likely behavior can be inferred from its physicochemical properties and through the application of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. These models are instrumental in forecasting the environmental fate of organic compounds by correlating their chemical structures with their environmental behavior.

Predicted Adsorption Behavior Based on Physicochemical Properties

This inherent hydrophobicity implies that the compound will likely exhibit a notable affinity for soils and sediments with higher organic carbon content. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a critical parameter for describing this partitioning behavior. It is anticipated that this compound will have a relatively high Koc value, indicating a tendency to adsorb to soil and sediment particles rather than remaining in the aqueous phase.

Predictive Modeling of Soil and Sediment Interaction

QSAR models offer a valuable approach for estimating the soil and sediment adsorption of organic compounds when experimental data are unavailable. These models utilize various molecular descriptors to predict environmental parameters like Koc. For a compound like this compound, descriptors such as molecular weight, molecular volume, and hydrophobicity (log Kow) would be key inputs for such models.

Based on QSAR predictions for structurally similar long-chain alkyl acetates and other fragrance ingredients, it can be postulated that this compound would be classified as having low to moderate mobility in soil. The strength of this adsorption is likely to be influenced by soil and sediment properties beyond organic carbon content, including clay content, particle size distribution, and pH, although to a lesser extent for a non-ionizable compound.

The following table presents a hypothetical range of predicted soil and sediment interaction parameters for this compound based on its structural similarity to other nonpolar organic compounds. It is crucial to emphasize that these are estimated values and require experimental validation.

Table 1: Predicted Soil and Sediment Interaction Parameters for this compound

| Parameter | Predicted Value Range | Implication for Environmental Behavior |

|---|---|---|

| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 3.0 - 4.5 | Moderate to strong adsorption to soil and sediment organic matter. |

| Mobility Class | Low to Slight | Limited potential for leaching through the soil profile into groundwater. |

Desorption Potential and Hysteresis

The desorption of this compound from soil and sediment particles is the reverse process of adsorption and is equally important in determining its long-term fate. The reversibility of the adsorption process is a key factor. For nonpolar organic compounds that primarily interact via hydrophobic partitioning, desorption can be significant, especially in the presence of competing organic matter or changes in environmental conditions.

However, some degree of hysteresis, where the desorption process is not a simple reversal of adsorption, can be expected. This can be due to the entrapment of molecules within the complex matrix of soil organic matter or slow diffusion out of micropores in soil aggregates and sediment particles. Consequently, a fraction of the adsorbed this compound may become sequestered and less bioavailable over time.

Research Gaps and Future Directions

The current understanding of the adsorption and desorption of this compound in soil and sediment is largely predictive and lacks empirical validation. To accurately assess the environmental risk associated with this compound, future research should prioritize conducting batch equilibrium and column studies using a variety of standard soil and sediment types. Such studies would provide crucial data on its Koc and soil-water distribution coefficient (Kd) values, as well as insights into its desorption kinetics and the potential for hysteresis. This information is essential for developing more accurate environmental fate models and for informing regulatory decisions.

Computational Chemistry and Modeling of 3,7 Dimethyloctan 3 Yl Acetate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods, grounded in quantum mechanics, can predict a wide range of molecular attributes without the need for empirical data.

Electronic Structure and Reactivity Descriptors of 3,7-Dimethyloctan-3-yl acetate (B1210297)

The electronic structure of 3,7-Dimethyloctan-3-yl acetate, like any molecule, governs its reactivity and physical properties. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to determine key electronic properties. These calculations would provide insights into the distribution of electrons within the molecule, identifying regions of high and low electron density.

Reactivity descriptors that could be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial in predicting a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap is an indicator of molecular stability and reactivity.

Electrostatic Potential (ESP) Map: An ESP map would visualize the electrostatic potential on the electron density surface of this compound, highlighting electrophilic and nucleophilic sites.

Conformational Analysis and Energy Landscapes

Due to the presence of multiple single bonds, this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. By systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation, an energy landscape can be generated.

This analysis would reveal:

Global Minimum Energy Conformation: The most stable and thus most populated conformation of the molecule under given conditions.

Local Minima Energy Conformations: Other stable, but less populated, conformations.

Energy Barriers: The energy required to transition between different conformations.

Understanding the preferred conformations is essential as the shape of the molecule can significantly influence its biological activity, such as its interaction with olfactory receptors.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the time-dependent behavior of atoms and molecules.

Investigation of Solvent Interactions and Diffusion Behavior

MD simulations can be used to model this compound in various solvents to understand its solvation properties and diffusion behavior. By simulating the molecule in a box of solvent molecules (e.g., water, ethanol, or a lipid environment), one can observe how the solvent molecules arrange themselves around the solute and how the solute moves within the solvent over time.

These simulations could provide data on:

Radial Distribution Functions: To characterize the structure of the solvent around the solute.

Solvation Free Energy: To quantify the solubility of this compound in different solvents.